octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate
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Overview
Description
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt: is a chemical compound that plays a significant role in various biological processes. It is a precursor of inositol 1,3,4-trisphosphate and is involved in the regulation of intracellular calcium levels by controlling the plasma membrane transport of calcium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt typically involves the phosphorylation of inositol derivatives. The process can be carried out using specific phosphorylating agents under controlled conditions to ensure the correct placement of phosphate groups on the inositol ring .
Industrial Production Methods: Industrial production methods for D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the inositol ring.
Hydrolysis: The breakdown of the compound in the presence of water, leading to the formation of inositol and phosphate ions.
Common Reagents and Conditions:
Phosphorylating Agents: Used in the synthesis of the compound.
Water: Involved in hydrolysis reactions.
Major Products Formed:
Inositol 1,3,4-trisphosphate: A key product formed during the hydrolysis of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt.
Scientific Research Applications
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other inositol phosphates.
Biology: Plays a role in the regulation of intracellular calcium levels, which is crucial for various cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling.
Industry: Utilized in the production of specialized chemicals and reagents
Mechanism of Action
The mechanism of action of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt involves its role as a precursor of inositol 1,3,4-trisphosphate. It increases the entry of calcium across the plasma membrane and regulates intracellular calcium levels by controlling the plasma membrane transport of calcium ions . This regulation is essential for various cellular functions, including signal transduction and muscle contraction.
Comparison with Similar Compounds
D-myo-Inositol 1,2,3,4,5,6-hexakisphosphate:
D-myo-Inositol 1,4,5-trisphosphate: Contains three phosphate groups and is involved in calcium signaling
Uniqueness: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is unique due to its specific arrangement of four phosphate groups on the inositol ring, which allows it to play a distinct role in calcium regulation compared to other inositol phosphates .
Properties
Molecular Formula |
C6H40N8O18P4 |
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Molecular Weight |
636.32 g/mol |
IUPAC Name |
octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1-,2-,3?,4-,5+,6?;;;;;;;;/m1......../s1 |
InChI Key |
USOIPVNAJZPPCH-PEMSSBRDSA-N |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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